(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956434-83-5
VCID: VC0152261
InChI: InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
SMILES: C1=C(C=C(C=C1F)F)C(CO)N.Cl
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.621

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

CAS No.: 1956434-83-5

Cat. No.: VC0152261

Molecular Formula: C8H10ClF2NO

Molecular Weight: 209.621

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride - 1956434-83-5

Specification

CAS No. 1956434-83-5
Molecular Formula C8H10ClF2NO
Molecular Weight 209.621
IUPAC Name (2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Standard InChI Key NFBOQSJNFZSBBC-QRPNPIFTSA-N
SMILES C1=C(C=C(C=C1F)F)C(CO)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS No. 1956434-83-5) is the hydrochloride salt of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS No. 957121-38-9). It belongs to the class of β-amino alcohols, featuring a chiral center with the R configuration at the carbon bearing the amino group .

The compound's structure consists of an ethanol backbone with an amino group and a 3,5-difluorophenyl substituent in the R configuration, complemented by a hydrochloride salt. The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring gives this compound distinctive properties that make it valuable for pharmaceutical applications.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride:

PropertyValue
CAS Number1956434-83-5
Molecular FormulaC8H10ClF2NO
Molecular Weight209.621 g/mol
IUPAC Name(2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Standard InChIInChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Standard InChIKeyNFBOQSJNFZSBBC-QRPNPIFTSA-N
SMILESC1=C(C=C(C=C1F)F)C(CO)N.Cl

The free base form (R)-2-Amino-2-(3,5-difluorophenyl)ethanol has the following properties:

PropertyValue
CAS Number957121-38-9
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass173.06522023 Da

These properties indicate that the compound has moderate lipophilicity and the potential for hydrogen bonding, which are important considerations for drug development .

Synthesis Methods

Asymmetric Synthesis

The synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves stereoselective methods to ensure the desired R configuration. Asymmetric synthesis utilizing chiral catalysts or starting materials is one of the primary approaches. This method allows for selective production of the (R) enantiomer with high enantiopurity.

A common synthetic route might involve the asymmetric reduction of a corresponding ketone precursor such as 3,5-difluoroacetophenone. The use of chiral reducing agents or catalysts can direct the stereochemical outcome of the reaction to preferentially form the R isomer.

Enzymatic Methods

Enzyme-catalyzed processes represent another approach to synthesizing this compound. Certain enzymes can perform highly stereoselective transformations, making them valuable tools for producing chiral compounds with excellent enantiomeric excess. These biocatalytic methods often operate under mild conditions, which can be advantageous for maintaining the integrity of sensitive functional groups.

The final step in the synthesis typically involves conversion to the hydrochloride salt, which can improve stability, solubility, and handling characteristics compared to the free base form.

Applications in Research and Development

Building Block in Organic Synthesis

Beyond pharmaceutical applications, this compound functions as a versatile building block in organic synthesis. The presence of both amino and hydroxyl functional groups provides multiple sites for further chemical modification, allowing for the construction of complex molecular architectures. The defined stereocenter can direct the stereochemical outcome of subsequent reactions, making this compound valuable for asymmetric synthesis.

Symbol (GHS)Signal Word
GHS07Warning

Hazard and Precautionary Statements

The following hazard statements apply to this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

For safe handling, the following precautionary measures are recommended:

Precautionary StatementDescription
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER or doctor/physician

These safety considerations highlight the importance of proper handling procedures when working with this compound in research or industrial settings .

ManufacturerProduct DescriptionQuantityPrice (USD)
TRC(2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol5 mg$45
TRC(2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol10 mg$65
TRC(2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol50 mg$285
American Custom Chemicals Corporation(2R)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL 95.00%5 mg$495.42
Alichem(2R)-2-amino-2-(3,5-difluorophenyl)ethan-1-olhydrochloride250 mg$680

These pricing data, while informative, may vary over time and between different regions. The information presented is based on historical data from 2021 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator